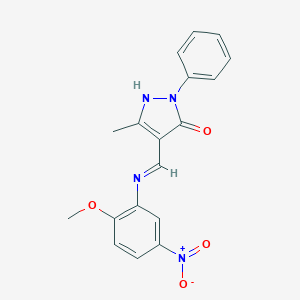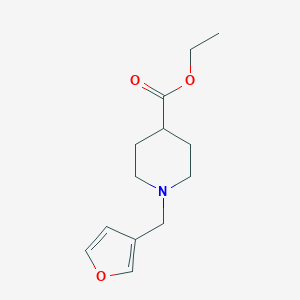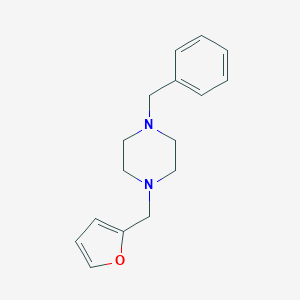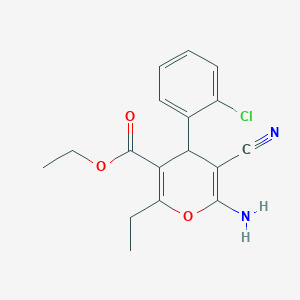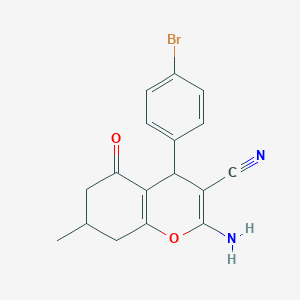![molecular formula C12H14N4O3S B404489 7-allyl-3-methyl-8-[(2-oxopropyl)sulfanyl]-3,7-dihydro-1H-purine-2,6-dione CAS No. 331841-70-4](/img/structure/B404489.png)
7-allyl-3-methyl-8-[(2-oxopropyl)sulfanyl]-3,7-dihydro-1H-purine-2,6-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-allyl-3-methyl-8-[(2-oxopropyl)sulfanyl]-3,7-dihydro-1H-purine-2,6-dione, commonly known as AMPT, is a purine analog that has been widely used in scientific research. It is a potent inhibitor of adenosine metabolism and has been used to investigate the role of adenosine in various physiological and pathological processes.
Mechanism of Action
AMPT is a potent inhibitor of adenosine metabolism. It inhibits the enzyme adenosine deaminase, which converts adenosine to inosine. This results in an accumulation of adenosine, which can then bind to adenosine receptors and produce its physiological effects.
Biochemical and Physiological Effects
AMPT has been shown to increase the levels of adenosine in the brain and other tissues. This can lead to various physiological effects, including sedation, analgesia, and vasodilation. It has also been shown to affect the cardiovascular system, reducing blood pressure and heart rate.
Advantages and Limitations for Lab Experiments
One of the main advantages of using AMPT in lab experiments is its potency as an adenosine deaminase inhibitor. This allows for the selective manipulation of adenosine levels in tissues and organs. However, its low yield in synthesis and potential toxicity at high doses are limitations that must be taken into account.
Future Directions
There are several future directions for the use of AMPT in scientific research. One potential area of study is the role of adenosine in the regulation of inflammation and immune responses. Another area of interest is the potential use of AMPT as a therapeutic agent for conditions such as chronic pain and cardiovascular disease. Additionally, further investigation into the mechanisms of action of AMPT and its effects on adenosine receptors may lead to the development of new drugs with specific pharmacological properties.
Synthesis Methods
The synthesis of AMPT involves the reaction of 3-methylxanthine with allyl bromide and potassium carbonate in dimethyl sulfoxide. The resulting compound is then treated with 2-bromoacetone and sodium hydride to produce AMPT. The yield of the reaction is typically around 40%.
Scientific Research Applications
AMPT has been used in various scientific research applications, including the study of adenosine metabolism, the role of adenosine in sleep regulation, and the effects of adenosine on the cardiovascular system. It has also been used to investigate the mechanisms of action of caffeine and other xanthines.
properties
IUPAC Name |
3-methyl-8-(2-oxopropylsulfanyl)-7-prop-2-enylpurine-2,6-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O3S/c1-4-5-16-8-9(13-12(16)20-6-7(2)17)15(3)11(19)14-10(8)18/h4H,1,5-6H2,2-3H3,(H,14,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUDMDBLEEDWUBZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CSC1=NC2=C(N1CC=C)C(=O)NC(=O)N2C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-allyl-3-methyl-8-[(2-oxopropyl)sulfanyl]-3,7-dihydro-1H-purine-2,6-dione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{4-chloro-2-nitrophenoxy}-N'-[1-(2-thienyl)ethylidene]acetohydrazide](/img/structure/B404408.png)
![2-[(4-Nitro-2,1,3-benzoxadiazol-5-yl)amino]ethanol](/img/structure/B404410.png)
![1-[(2,3-Dichlorophenyl)methyl]-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B404411.png)

